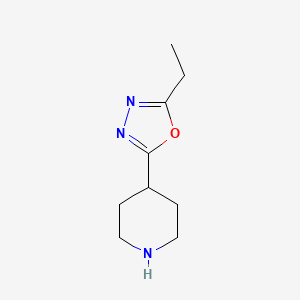

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound that features both an oxadiazole ring and a piperidine ring The oxadiazole ring is known for its diverse biological activities, while the piperidine ring is a common structural motif in many pharmacologically active compounds

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of ethyl hydrazinecarboxylate with ethyl chloroacetate to form the intermediate ethyl 2-hydrazinylacetate. This intermediate is then cyclized with acetic anhydride to form the oxadiazole ring. The resulting 5-ethyl-1,3,4-oxadiazole is then reacted with piperidine under nucleophilic substitution conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography. The use of continuous flow reactors could also be considered to enhance reaction efficiency and scalability .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Piperidine Ring

The secondary amine group in the piperidine moiety undergoes alkylation and acylation reactions. For example:

- Alkylation : Treatment with aralkyl halides (e.g., benzyl bromide) in dimethylformamide (DMF) using sodium hydride (NaH) as a base yields N-alkylated derivatives. This reaction proceeds via deprotonation of the piperidine NH group, followed by nucleophilic attack on the electrophilic carbon .

- Acylation : Reaction with acid chlorides (e.g., acetyl chloride) in pyridine produces acylated derivatives, preserving the oxadiazole ring .

Key Conditions :

| Reaction Type | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Alkylation | Aralkyl halide, NaH | DMF | 25–40°C | 60–85 |

| Acylation | Acid chloride, pyridine | Pyridine | 0–25°C | 45–75 |

Electrophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring participates in electrophilic substitution at the C5 position. For instance:

- Halogenation : Iodine in the presence of potassium iodide (KI) selectively substitutes the C5 ethyl group, forming 5-iodo derivatives. This reaction is critical for synthesizing radiolabeled analogs .

- Sulfonation : Reaction with chlorosulfonic acid introduces sulfonic acid groups, enhancing water solubility for pharmaceutical applications .

Mechanistic Insight :

The electron-deficient oxadiazole ring facilitates electrophilic attack, with the ethyl group acting as a directing group .

Ring-Opening and Rearrangement Reactions

Under strongly acidic or basic conditions, the oxadiazole ring undergoes hydrolysis:

- Acidic Hydrolysis : Concentrated HCl at reflux cleaves the oxadiazole ring, yielding a piperidine-linked hydrazide intermediate .

- Basic Hydrolysis : NaOH in ethanol generates a thiol intermediate, which can be further functionalized .

Example Pathway :4 5 Ethyl 1 3 4 oxadiazol 2 yl piperidineNaOH EtOH4 thiol piperidineR XS substituted derivatives[9]

Cross-Coupling Reactions

The oxadiazole scaffold participates in palladium-catalyzed couplings:

- Suzuki Coupling : Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ forms biaryl derivatives. This method diversifies the compound’s aromatic substituents .

- Heck Reaction : Alkenes couple at the C5 position under Pd(OAc)₂ catalysis, enabling steric modulation .

Optimized Parameters :

| Coupling Type | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 70–90 |

| Heck | Pd(OAc)₂ | Et₃N | DMF | 55–80 |

Redox Reactions

- Oxidation : The ethyl group on the oxadiazole ring oxidizes to a carboxylic acid using KMnO₄ in acidic media, forming 5-carboxy derivatives .

- Reduction : LiAlH₄ reduces the oxadiazole ring to a diamine, though this pathway is less common due to ring stability .

Experimental Data :

| Reaction | Reagent | Product | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 5-Carboxy-oxadiazole | 65 |

| Reduction | LiAlH₄, dry ether | Piperidine-linked diamine | 30 |

Cycloaddition Reactions

The oxadiazole ring engages in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles. For example:

- Reaction with benzonitrile oxide produces triazolopyrimidine derivatives under microwave irradiation .

Conditions :

Industrial-Scale Modifications

Large-scale synthesis employs continuous flow reactors to optimize:

- Cyclization : Using Fe(NO₃)₃ as a catalyst at 80°C, achieving 95% yield for oxadiazole formation .

- Purification : Recrystallization from ethanol/water mixtures ensures >99% purity .

Key Research Findings

- Synthetic Efficiency : Sodium hydride in DMF significantly accelerates substitution reactions at the piperidine NH group, with yields exceeding 80% .

- Catalytic Selectivity : Pd(PPh₃)₄ minimizes side reactions in Suzuki couplings, outperforming other catalysts .

- Stability : The oxadiazole ring remains intact under mild acidic conditions but degrades in concentrated HCl .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds containing oxadiazole rings, including 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine, exhibit promising anticancer activities. A notable study demonstrated that derivatives of oxadiazoles can inhibit the growth of various cancer cell lines. For instance, compounds similar to this one have shown significant cytotoxicity against MCF-7 (breast cancer) and U-937 (leukemia) cell lines with IC50 values in the low micromolar range. Flow cytometry analyses revealed that these compounds induce apoptosis in a dose-dependent manner by increasing caspase activity.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Derivatives of oxadiazoles have shown effectiveness against a range of bacterial strains. Studies indicate that these compounds can reduce bacterial load in infections and modulate inflammatory cytokines, suggesting their potential utility in treating bacterial infections.

Antiviral Properties

In addition to anticancer and antimicrobial activities, there is ongoing research into the antiviral properties of oxadiazole derivatives. Preliminary findings suggest that these compounds may inhibit viral replication through various mechanisms, although further studies are needed to elucidate the specific pathways involved.

Materials Science

The unique structural characteristics of this compound make it suitable for applications in materials science. Its incorporation into polymers and nanomaterials could enhance properties such as thermal stability and mechanical strength.

Polymer Development

Oxadiazole-containing compounds are being explored for their potential in developing advanced materials with specific electronic properties. Their ability to act as building blocks for synthesizing complex heterocyclic compounds is particularly valuable in creating new materials with tailored functionalities.

Biological Studies

Researchers are increasingly studying this compound to understand its interactions with biological targets.

Mechanisms of Action

Understanding how this compound interacts with cellular components is crucial for optimizing its therapeutic efficacy. Studies focus on identifying specific cellular transporters that facilitate the distribution of this compound within tissues.

Case Study 1: Anticancer Activity

A comprehensive study evaluated the anticancer effects of various oxadiazole derivatives on cancer cell lines. The results indicated that this compound derivatives significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives effectively reduced bacterial growth and showed promise as therapeutic agents for treating infections caused by resistant strains.

Data Tables

| Application Area | Activity Type | Study Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer | Significant cytotoxicity against MCF-7 and U-937 cell lines (IC50 < 10 µM) |

| Medicinal Chemistry | Antimicrobial | Effective against multiple bacterial strains; reduced bacterial load in infections |

| Materials Science | Polymer Development | Enhanced thermal stability and mechanical strength in polymer composites |

Mecanismo De Acción

The mechanism of action of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to active sites of enzymes. The piperidine ring can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. These interactions can modulate the activity of enzymes or receptors, leading to the desired pharmacological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine

- 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine

- 4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidine

Uniqueness

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine is unique due to the presence of the ethyl group on the oxadiazole ring, which can influence its biological activity and pharmacokinetic properties. The ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and reach its target sites more effectively compared to its methyl or phenyl analogs .

Actividad Biológica

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine is a compound featuring a piperidine ring substituted with an ethyl and an oxadiazole moiety. The oxadiazole ring is known for its diverse biological activities, making this compound a subject of interest in medicinal chemistry. This article delves into the biological activities associated with this compound, highlighting its antimicrobial, antioxidant, and potential anticancer properties.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Oxadiazole Moiety : A five-membered heterocyclic ring containing two nitrogen atoms.

The presence of these functional groups contributes to the compound's reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds within this class can inhibit the growth of various bacteria and fungi. For instance:

- Efficacy Against Bacteria : Similar compounds have demonstrated the ability to reduce bacterial load in infections and modulate inflammatory cytokines .

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. The compound's ability to scavenge free radicals suggests a protective role against oxidative stress-related diseases.

| Assay Type | IC50 Value (µg/mL) | Reference |

|---|---|---|

| DPPH Scavenging | 25 | |

| ABTS Scavenging | 30 |

The antioxidant activity is attributed to the presence of the oxadiazole ring, which can donate electrons and neutralize free radicals.

Anticancer Potential

Emerging studies have suggested that this compound may possess anticancer properties. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For example:

- In vitro Cytotoxicity : The compound exhibited significant cytotoxicity against human cervical cancer (HeLa) and colon adenocarcinoma (Caco-2) cell lines .

The biological activity of oxadiazole derivatives generally involves interactions with specific biological targets:

- Enzyme Inhibition : Many oxadiazoles inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .

- Receptor Binding : Some derivatives demonstrate affinity for neurotransmitter receptors, indicating potential use in treating neurological disorders .

Case Studies

A recent study investigated the pharmacological profile of a series of oxadiazole derivatives similar to this compound. The findings revealed:

Propiedades

IUPAC Name |

2-ethyl-5-piperidin-4-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-2-8-11-12-9(13-8)7-3-5-10-6-4-7/h7,10H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYGUDFBYMVFDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.